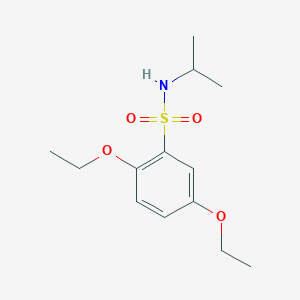
4-bromo-N-(5-chloro-2-pyridinyl)-2,5-dimethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(5-chloro-2-pyridinyl)-2,5-dimethoxybenzenesulfonamide is a chemical compound that is widely used in scientific research for its unique properties. This compound is also known as BAY 38-7271 and is a member of the sulfonamide class of compounds. The compound has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of 4-bromo-N-(5-chloro-2-pyridinyl)-2,5-dimethoxybenzenesulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes and proteins involved in various cellular processes. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression. It has also been found to inhibit the activity of carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells.
Biochemical and Physiological Effects
4-bromo-N-(5-chloro-2-pyridinyl)-2,5-dimethoxybenzenesulfonamide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. The compound has also been shown to reduce inflammation by inhibiting the production of cytokines and chemokines. In addition, it has been found to inhibit the replication of viruses by interfering with viral entry and replication.
Vorteile Und Einschränkungen Für Laborexperimente
4-bromo-N-(5-chloro-2-pyridinyl)-2,5-dimethoxybenzenesulfonamide has several advantages for lab experiments. It is a highly potent compound that can be used at low concentrations. It is also stable and can be easily synthesized in large quantities. However, the compound has some limitations. It is highly hydrophobic and can be difficult to dissolve in aqueous solutions. It also has poor bioavailability and can be rapidly metabolized in vivo.
Zukünftige Richtungen
There are several future directions for the research on 4-bromo-N-(5-chloro-2-pyridinyl)-2,5-dimethoxybenzenesulfonamide. One area of research is to further explore its potential therapeutic applications. The compound has shown promise in the treatment of cancer, inflammation, and viral infections. Further studies are needed to determine its efficacy in vivo and its potential side effects. Another area of research is to investigate the mechanism of action of the compound. Understanding how it works at the molecular level could lead to the development of more potent and selective compounds. Finally, there is a need to develop better methods for delivering the compound to target tissues. This could involve the use of nanoparticles or other drug delivery systems.
Synthesemethoden
The synthesis of 4-bromo-N-(5-chloro-2-pyridinyl)-2,5-dimethoxybenzenesulfonamide involves the reaction of 4-bromo-2,5-dimethoxybenzenesulfonyl chloride with 5-chloro-2-pyridinamine in the presence of a base. The reaction takes place in an organic solvent such as dichloromethane or tetrahydrofuran. The resulting product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(5-chloro-2-pyridinyl)-2,5-dimethoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to be effective against a range of viruses including HIV, herpes simplex virus, and hepatitis C virus.
Eigenschaften
Produktname |
4-bromo-N-(5-chloro-2-pyridinyl)-2,5-dimethoxybenzenesulfonamide |
|---|---|
Molekularformel |
C13H12BrClN2O4S |
Molekulargewicht |
407.67 g/mol |
IUPAC-Name |
4-bromo-N-(5-chloropyridin-2-yl)-2,5-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C13H12BrClN2O4S/c1-20-10-6-12(11(21-2)5-9(10)14)22(18,19)17-13-4-3-8(15)7-16-13/h3-7H,1-2H3,(H,16,17) |
InChI-Schlüssel |
SOXISZRSGNJVJR-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1Br)OC)S(=O)(=O)NC2=NC=C(C=C2)Cl |
Kanonische SMILES |
COC1=CC(=C(C=C1Br)OC)S(=O)(=O)NC2=NC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(2,4-Dimethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B225480.png)


![4-[(2,6-Diethylanilino)carbonyl]isophthalic acid](/img/structure/B225551.png)





